molecular formula C7H6FNO2 B1449897 2-Fluoro-3-methoxypyridine-5-carbaldehyde CAS No. 1256787-60-6

2-Fluoro-3-methoxypyridine-5-carbaldehyde

Cat. No. B1449897
CAS RN: 1256787-60-6
M. Wt: 155.13 g/mol
InChI Key: NEGNKXAAXODXLL-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxypyridine-5-carbaldehyde is a chemical compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 . Its IUPAC name is 6-fluoro-5-methoxynicotinaldehyde . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Fluoro-3-methoxypyridine-5-carbaldehyde is 1S/C7H6FNO2/c1-11-6-2-5 (4-10)3-9-7 (6)8/h2-4H,1H3 . The InChI key is NEGNKXAAXODXLL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Fluoro-3-methoxypyridine-5-carbaldehyde is a solid at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 2-Fluoro-3-methoxypyridine-5-carbaldehyde, are used in the synthesis of various fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Use in Multicomponent Reactions

This compound can be used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Biologically Active Structures

1H-Indole-3-carbaldehyde and its derivatives, including 2-Fluoro-3-methoxypyridine-5-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . These structures include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Use in Agricultural Products

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Use in Pharmaceutical Industry

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .

Use in Radiobiology

Methods for synthesis of F18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This presents a special interest as potential imaging agents for various biological applications .

Safety and Hazards

The safety information for 2-Fluoro-3-methoxypyridine-5-carbaldehyde includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

6-fluoro-5-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGNKXAAXODXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methoxypyridine-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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